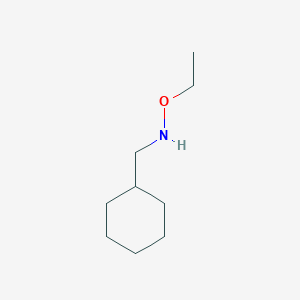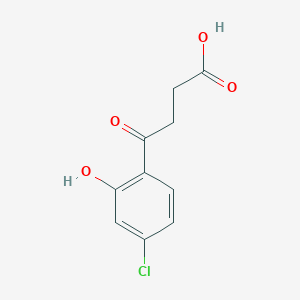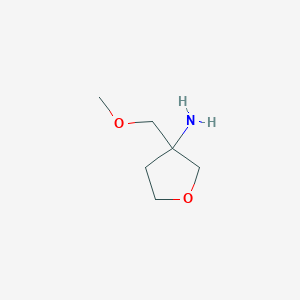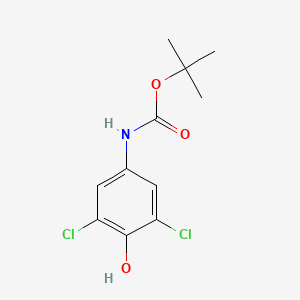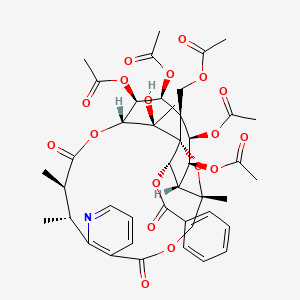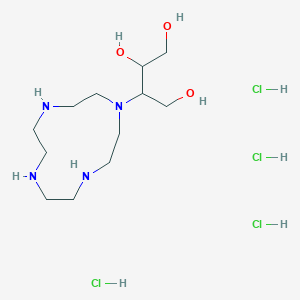
4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde
描述
4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FHNA, and it has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of FHNA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FHNA has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression and cell differentiation. FHNA has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
FHNA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of amyloid-beta peptide accumulation in the brain, and the induction of apoptosis. FHNA has also been shown to have anti-inflammatory effects and to modulate the immune response.
实验室实验的优点和局限性
One of the advantages of using FHNA in lab experiments is its high purity and stability. FHNA is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using FHNA in lab experiments is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for the research on FHNA. One potential direction is to further investigate its potential applications in cancer research and drug development. Another potential direction is to study its potential applications in neuroscience, particularly in Alzheimer's disease. Additionally, there is a need for further research on the mechanism of action of FHNA and its potential side effects.
Conclusion:
In conclusion, FHNA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of FHNA involves the reaction of 1-naphthol with 2-naphthaldehyde in the presence of a catalyst. FHNA has been extensively studied for its potential applications in cancer research, neuroscience, and drug development. The mechanism of action of FHNA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FHNA has various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of amyloid-beta peptide accumulation in the brain, and the induction of apoptosis. FHNA has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
科学研究应用
FHNA has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, FHNA has been shown to inhibit the growth of cancer cells and induce apoptosis. FHNA has also been studied for its potential applications in Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid-beta peptides in the brain. In addition, FHNA has been studied for its potential use as a fluorescent probe for imaging applications.
属性
IUPAC Name |
4-(3-formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-11-15-9-13-5-1-3-7-17(13)19(21(15)25)20-18-8-4-2-6-14(18)10-16(12-24)22(20)26/h1-12,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENRDANQMQOFEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C=O)O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Pyrazolo[1,5-a]pyridin-7-amine](/img/structure/B3243227.png)
![4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B3243235.png)
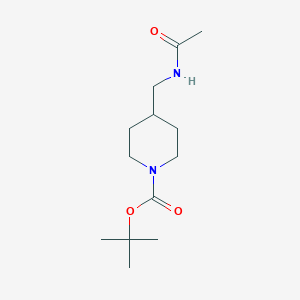

![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B3243266.png)
